N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-6-12(2)24(23-11)16-8-18(21-10-20-16)27-9-17(25)22-14-7-13(19)4-5-15(14)26-3/h4-8,10H,9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPMMZSCKYXLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H25ClN6O2 with a molecular weight of 440.9 g/mol. The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrazolyl-pyrimidinyl moiety, which are linked through a thioacetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN6O2 |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 1170068-70-8 |
The mechanism of action of this compound involves its interaction with specific biological targets. It has been reported to act as an enzyme inhibitor and receptor modulator , which may lead to various therapeutic effects such as anticancer activity and anti-inflammatory responses .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance:
- Cell Line Studies : The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For example, it exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer properties .
- Mechanistic Insights : The compound's ability to inhibit specific kinases has been linked to its anticancer effects. Inhibition of Aurora-A kinase was noted with an IC50 of 0.16 µM, showcasing its potential as a targeted therapy in oncology .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It has shown promise in modulating pathways involved in inflammation and cancer progression by inhibiting key enzymes that facilitate these processes .
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Pyrazole Derivatives : A study on pyrazole derivatives indicated that compounds similar to this compound demonstrated significant anticancer activity across multiple cell lines (e.g., MCF7, A549). Compounds were noted for their ability to induce apoptosis and inhibit tumor growth effectively .
- Comparative Analysis : Research comparing various pyrazole-based compounds highlighted that those with similar structural features exhibited enhanced biological activity compared to traditional chemotherapeutics, suggesting a potential shift towards these newer agents in clinical applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine derivatives. For instance, research indicates that similar pyrazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
- Case Studies :
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects, aligning with findings from other pyrazole derivatives known for their ability to modulate inflammatory pathways.
- Research Findings : Pyrazole-based compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various models.
- Potential Applications : These effects could be beneficial in treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Drug Design and Discovery
The compound serves as a lead structure for the development of novel therapeutic agents. Its unique combination of functional groups allows for modifications that can enhance efficacy and selectivity.
- Structure–Activity Relationship (SAR) : Modifications to the pyrazole or pyrimidine components can yield derivatives with improved biological activity.
- Example Studies : Research has shown that altering substituents on the pyrazole ring can significantly impact the compound's potency against specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the evidence. A comparative analysis is outlined below:
Pyrimidine-Thioacetamide Derivatives
- 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, compound 3): Structural Differences: Replaces the 3,5-dimethylpyrazole with a hydroxypyrimidine and substitutes the 5-chloro-2-methoxyphenyl group with a 5-methylisoxazole.
- Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl (, compound 4): Key Variations: Features a thiadiazole ring instead of pyrimidine and lacks the pyrazole substituent.
Pyrazole-Pyrimidine Hybrids
- [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2) (, compound I12): Structural Contrast: Incorporates a diazepane ring and thiophene-pyrimidine core instead of a pyrazole-pyrimidine system. Functional Notes: The diazepane moiety could confer conformational flexibility, while the thiophene group might enhance lipophilicity relative to the dimethylpyrazole .
Physicochemical and Crystallographic Considerations
For example:
- Hydrogen-Bonding Networks : The acetamide’s NH and carbonyl groups, along with pyrimidine’s nitrogen atoms, likely participate in intermolecular hydrogen bonds, akin to patterns observed in triazolo-pyrimidine derivatives (, compound 1). Such interactions could stabilize crystal lattices or mediate target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
